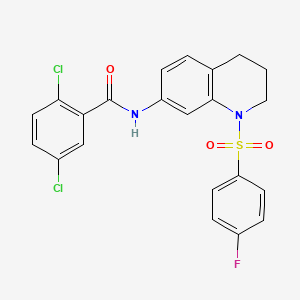

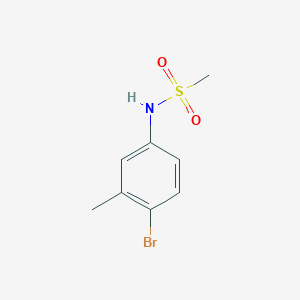

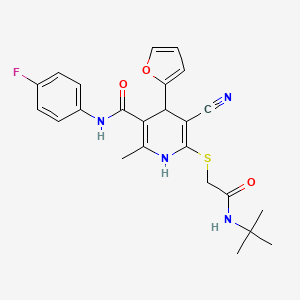

![molecular formula C7H8O3 B2370703 4,8-Dioxatricyclo[4.2.1.0,3,7]nonan-5-one CAS No. 6712-83-0](/img/structure/B2370703.png)

4,8-Dioxatricyclo[4.2.1.0,3,7]nonan-5-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4,8-Dioxatricyclo[4.2.1.0,3,7]nonan-5-one” is a chemical compound . It is also known as “2-iodo-4,8-dioxatricyclo[4.2.1.0,3,7]nonan-5-one” with a CAS Number of 89678-08-0 . The molecular weight of this compound is 266.04 .

Molecular Structure Analysis

The IUPAC name for this compound is "3-iodotetrahydro-2,6-methanofuro[3,2-b]furan-5(2H)-one" . The InChI code for this compound is "1S/C7H7IO3/c8-4-3-1-2-5(10-3)6(4)11-7(2)9/h2-6H,1H2" .Applications De Recherche Scientifique

Synthesis of Bioactive Molecules

4,8-Dioxatricyclo[4.2.1.0,3,7]nonan-5-one and its derivatives are primarily used in the synthesis of bioactive molecules. For example, the synthesis of 2,6-dioxatricyclo[3.3.1.03,7]nonanes, which share a similar structural framework, has been explored for potential bioactive properties. These compounds are synthesized from 8-oxabicyclo[3.2.1]oct-6-en-3-one, and have been tested for activities such as anti-HIV, although they exhibit low anti-HIV activity and high cytotoxicity (Montaña et al., 2009).

Synthesis of Highly Substituted Derivatives

In another research, highly substituted 8-oxabicyclo[3.2.1]octanes and 2,7-dioxatricyclo[4.2.1.03,8]nonanes have been synthesized. These structures serve as synthetic blocks for potentially bioactive molecules. The synthesis involved the reduction of carbonyl groups and oxidation of double bonds, leading to polyhydroxylated derivatives (Khlevin et al., 2012).

Marine Natural Products Synthesis

The synthesis of marine natural products using derivatives of 4,8-Dioxatricyclo[4.2.1.0,3,7]nonan-5-one has also been explored. For instance, the synthesis of the dictyoxetane core, a significant marine diterpene, from 8-oxabicyclo[3.2.1]oct-6-en-3-ones has been reported. These syntheses aim to create functionalized tricyclic oxetanes, which are evaluated for their biological activities (Proemmel et al., 2002).

Phosphines Synthesis

In a different study, the radical addition of PH3 to limonene resulted in the formation of 4,8-dimethyl-2-phosphabicyclo[3.3.1]nonane. This compound was characterized by X-ray crystallography, demonstrating its potential in the synthesis of novel chiral phosphines (Robertson et al., 2001).

Pheromone Synthesis

Additionally, the synthesis of racemic and optically active forms of lineatin, a tricyclic pheromone, has been achieved using derivatives of 4,8-Dioxatricyclo[4.2.1.0,3,7]nonan-5-one. This includes the synthesis of 3,3,7-trimethyl-2,9-dioxatricyclo[4.2.1.0 4,7]nonane (Mori & Sasaki, 1980).

Catalysis

A recent study developed a one-pot method for the selective synthesis of two isomers, 4H-chromene and 2,8-dioxabicyclo[3.3.1]nonane derivatives, under catalyst-free conditions. This process emphasizes the synthesis's selectivity controlled by thermodynamics and kinetics (Wang et al., 2021).

Propriétés

IUPAC Name |

4,8-dioxatricyclo[4.2.1.03,7]nonan-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3/c8-7-4-1-3-2-5(10-7)6(4)9-3/h3-6H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMRNRHKURDNAJA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3C(C1C(=O)O3)O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,8-Dioxatricyclo[4.2.1.0,3,7]nonan-5-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

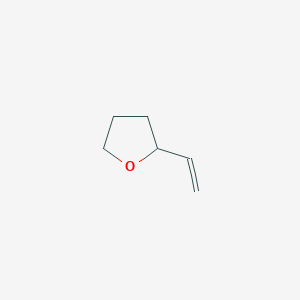

![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(naphthalen-1-yl)acetamide](/img/structure/B2370622.png)

![2-[(3-Bromophenyl)methyl]piperidine](/img/structure/B2370624.png)

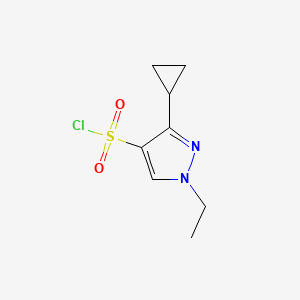

![N-(4-acetylphenyl)-2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2370631.png)

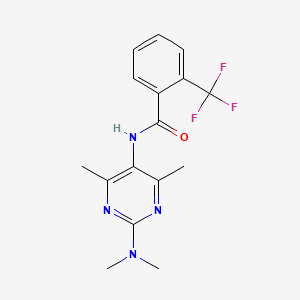

![5-[(3-Methylphenoxy)methyl]furan-2-carboxylic acid](/img/structure/B2370640.png)